

Commercial suppliers of high-purity Fmoc-Gly-Gly-Gly-OH

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Compound of Interest

Compound Name: Fmoc-Gly-Gly-Gly-OH

Cat. No.: B060393

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An In-depth Technical Guide to High-Purity **Fmoc-Gly-Gly-Gly-OH** for Researchers and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-Gly-OH, also known as Fmoc-triglycine, is a crucial building block in modern peptide chemistry, particularly in the fields of drug discovery and development. Its structure consists of a triglycine peptide backbone with the N-terminus protected by a fluorenylmethoxycarbonyl (Fmoc) group. This Fmoc group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of solid-phase peptide synthesis (SPPS). The triglycine motif itself is often employed as a flexible, hydrophilic linker in more complex molecules, such as antibody-drug conjugates (ADCs), where it can connect a cytotoxic payload to a monoclonal antibody.[1] The high purity of this reagent is paramount to ensure the fidelity of peptide synthesis and the quality of the final product. This guide provides an overview of commercial suppliers, quality control methodologies, and key experimental protocols relevant to the use of high-purity **Fmoc-Gly-Gly-Gly-OH**.

Commercial Suppliers and Purity Specifications

The selection of a reliable supplier for **Fmoc-Gly-Gly-Gly-OH** is critical for achieving reproducible and high-quality results in peptide synthesis. Purity is a key metric, typically assessed by High-Performance Liquid Chromatography (HPLC). The table below summarizes the specifications from several commercial suppliers.

Supplier	Product Name	CAS Number	Purity Specification	Molecular Formula	Molecular Weight
Santa Cruz Biotechnology	Fmoc-Gly-Gly-Gly-OH	170941-79-4	≥98%	C ₂₁ H ₂₁ N ₃ O ₆	411.41
Chem-Impex	Fmoc-glycyl-glycyl-glycine	170941-79-4	≥97% (HPLC)	C ₂₁ H ₂₁ N ₃ O ₆	411.41
Sigma-Aldrich (Merck)	Fmoc-Gly-Gly-Gly-OH	170941-79-4	≥95%	C ₂₁ H ₂₁ N ₃ O ₆	411.41

Note: Data is based on publicly available information and may vary by lot. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Quality Control and Analytical Methods

The quality and purity of **Fmoc-Gly-Gly-Gly-OH** are primarily determined using High-Performance Liquid Chromatography (HPLC). A typical quality control workflow involves dissolving the compound in a suitable solvent and analyzing it on a reverse-phase HPLC column. The resulting chromatogram should show a major peak corresponding to the product and minimal peaks for impurities. Mass spectrometry is also used to confirm the identity of the compound by verifying its molecular weight.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Gly-Gly-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of **Fmoc-Gly-Gly-Gly-OH** onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

- Fmoc-protected, resin-bound peptide

- **Fmoc-Gly-Gly-Gly-OH**

- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
- Solvent: DMF (N,N-Dimethylformamide)
- Deprotection solution: 20% piperidine in DMF
- Washing solvent: DMF, DCM (Dichloromethane)
- Solid-phase synthesis vessel

Procedure:

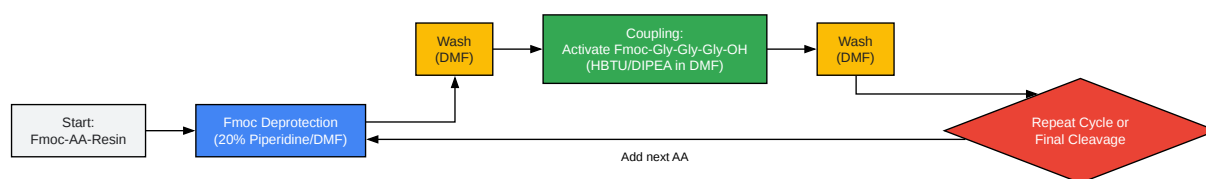
- Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes within the synthesis vessel.
- Fmoc Deprotection: If the resin-bound peptide is Fmoc-protected, remove the Fmoc group by treating it with 20% piperidine in DMF. This is typically done in two steps of 10 minutes each to expose the free amine.
- Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.
- Activation of **Fmoc-Gly-Gly-Gly-OH**: In a separate vial, dissolve **Fmoc-Gly-Gly-Gly-OH** (3-5 equivalents relative to the resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF. Allow this activation mixture to stand for a few minutes.^{[2][3]}
- Coupling Reaction: Add the activated **Fmoc-Gly-Gly-Gly-OH** solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.^[2]

- **Washing:** Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and by-products.
- **Cycle Repetition:** The resulting resin-bound peptide, now extended by a Gly-Gly-Gly unit, can proceed to the next deprotection and coupling cycle if further amino acids are to be added.^[4]

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical process of extending a peptide chain on a solid support using Fmoc chemistry, which is the primary application for **Fmoc-Gly-Gly-Gly-OH**.

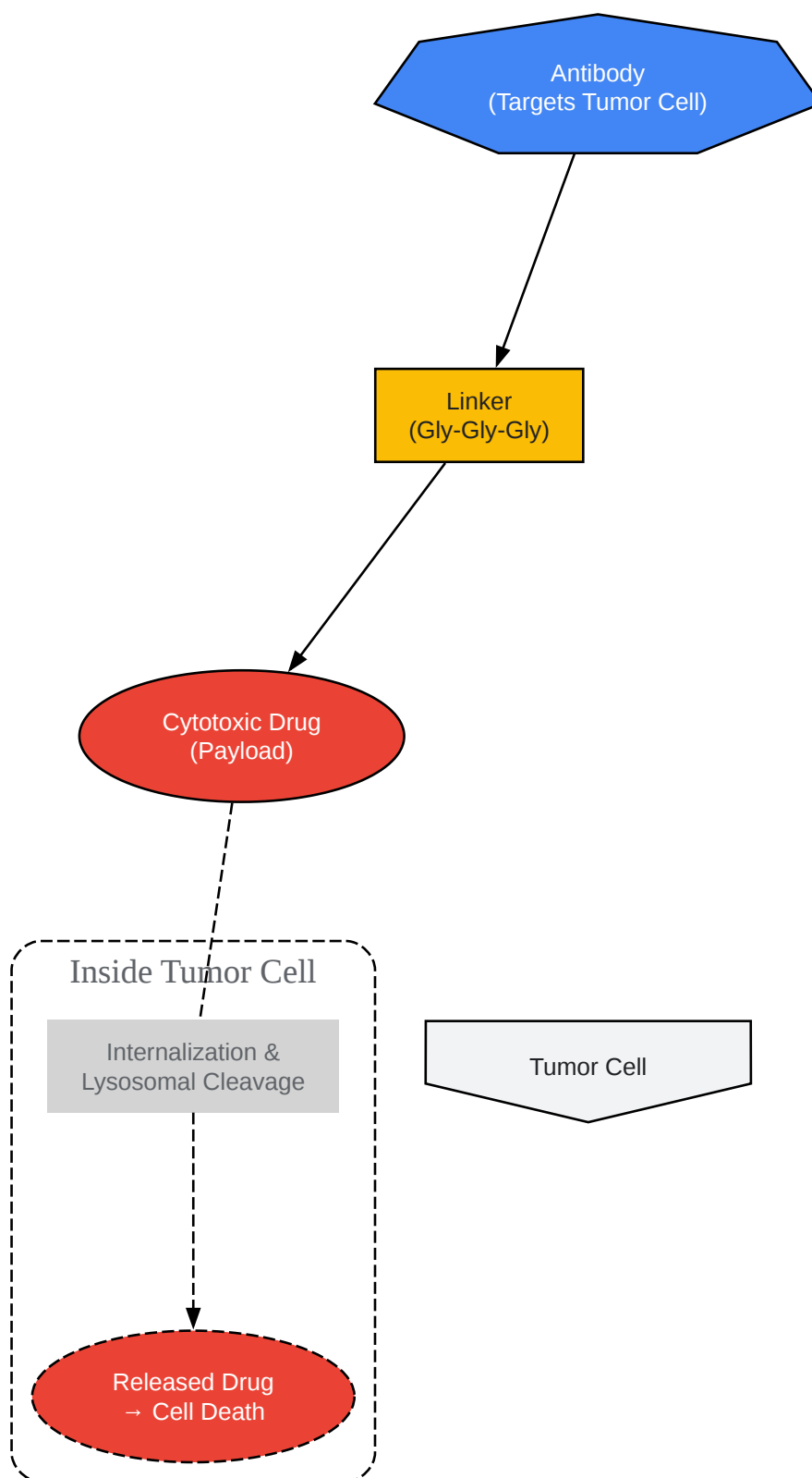


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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Role in Antibody-Drug Conjugates (ADCs)

Fmoc-Gly-Gly-Gly-OH is used to create linkers in ADCs. The triglycine peptide can be cleaved by lysosomal enzymes inside a cancer cell, releasing the cytotoxic drug.



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Caption: Role of the Gly-Gly-Gly linker in an Antibody-Drug Conjugate.

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